molecular formula C14H13NO3 B1399850 Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate CAS No. 1370587-25-9

Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate

Cat. No. B1399850
CAS RN: 1370587-25-9
M. Wt: 243.26 g/mol
InChI Key: LDDGTWKKGGTSIS-UHFFFAOYSA-N
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Description

“Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate” is a chemical compound with the CAS Number: 1370587-25-9. It has a molecular weight of 243.26 and its IUPAC name is methyl 4-[5-(hydroxymethyl)-2-pyridinyl]benzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO3/c1-18-14(17)12-5-3-11(4-6-12)13-7-2-10(9-16)8-15-13/h2-8,16H,9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

“Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate” is a solid substance with a melting point of 145 - 147 degrees Celsius .

Scientific Research Applications

  • Photophysical Properties : Methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, a derivative, shows unique photophysical properties, with two emission bands observed under UV excitation. This could imply potential applications in materials science or photonics (Yoon et al., 2019).

  • Synthetic Scaffold : Methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, another derivative, acts as a convenient scaffold for synthesizing highly functionalized pyridin-3-ylisoxazoles, suggesting its use in synthetic chemistry (Ruano et al., 2005).

  • Coordination Polymers and Photocatalysis : Compounds derived from a similar ligand have been used to construct coordination polymers with significant photocatalytic activity, indicating potential in environmental applications or materials science (Liu et al., 2016).

  • Antiproliferative Effects : A related compound showed potent antiproliferative activity against human leukemic cells, highlighting potential applications in medical research or drug development (Kumar et al., 2014).

  • Liquid Crystal Polymers : Methyl 4-((E)-2-pyridin-4-yl)vinyl)benzoate, when hydrogen-bonded with modified polymers, shows properties of liquid crystals, suggesting uses in advanced material sciences (Muhammad et al., 2020).

  • Corrosion Inhibition : Derivatives like 4-(4-((Pyridin-2-yl)methyleneamino)phenoxy)-N-((pyridin-2-yl)methylene)benzenamine have been investigated for their corrosion inhibitive performances, indicating potential in industrial applications (Murmu et al., 2019).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-14(17)12-5-3-11(4-6-12)13-7-2-10(9-16)8-15-13/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDGTWKKGGTSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177548
Record name Benzoic acid, 4-[5-(hydroxymethyl)-2-pyridinyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate

CAS RN

1370587-25-9
Record name Benzoic acid, 4-[5-(hydroxymethyl)-2-pyridinyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370587-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[5-(hydroxymethyl)-2-pyridinyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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